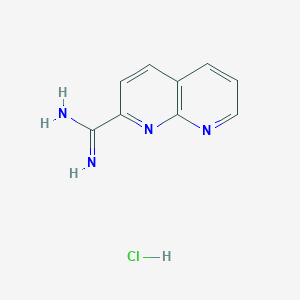

1,8-Naphthyridine-2-carboximidamide hydrochloride

Description

1,8-Naphthyridine-2-carboximidamide hydrochloride is a heterocyclic compound featuring a naphthyridine core with a carboximidamide group at position 2 and a hydrochloride counterion. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation and microbial resistance . Limited direct pharmacological data are available for this specific compound, but its analogs, such as 7-methyl-substituted derivatives and carboxamide variants, have demonstrated anti-inflammatory and antimicrobial activities in preclinical studies .

Propriétés

Numéro CAS |

1179360-28-1 |

|---|---|

Formule moléculaire |

C9H9ClN4 |

Poids moléculaire |

208.65 g/mol |

Nom IUPAC |

1,8-naphthyridine-2-carboximidamide;hydrochloride |

InChI |

InChI=1S/C9H8N4.ClH/c10-8(11)7-4-3-6-2-1-5-12-9(6)13-7;/h1-5H,(H3,10,11);1H |

Clé InChI |

QAXUCLGEVNQSJB-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(N=C1)N=C(C=C2)C(=N)N.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des 1,8-naphtyridines, y compris le chlorhydrate de 1,8-naphtyridine-2-carboximidamide, peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction multicomposants d'aldéhydes aromatiques substitués, de 2-aminopyridine et de malononitrile ou de cyanoacétate de méthyle ou d'éthyle en présence de catalyseurs tels que le N,N,N’,N’-tétrabromobenzène-1,3-disulfonamide ou le poly(N,N’-dibromo-N-éthylbenzène-1,3-disulfonamide) . Une autre méthode implique le couplage déshydrogénant du (2-aminopyridin-3-yl)méthanol et de l'alcool secondaire en utilisant un catalyseur à l'iridium soluble dans l'eau sous atmosphère d'air .

Méthodes de production industrielle : Les méthodes de production industrielle du chlorhydrate de 1,8-naphtyridine-2-carboximidamide impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Ces méthodes peuvent inclure l'utilisation de réacteurs à écoulement continu et de techniques de purification avancées pour atteindre la qualité de produit souhaitée.

Analyse Des Réactions Chimiques

Reactivity and Functional Group Transformations

The carboximidamide group in 1,8-naphthyridine-2-carboximidamide hydrochloride undergoes characteristic reactions:

-

Hydrolysis

-

Acidic/Basic Conditions : Converts carboximidamide to carboxamide or amidine derivatives.

-

Example : Reaction with aqueous acid/base to form amides or amidines, altering pharmacological activity.

-

-

Reduction

-

Reagents : Sodium borohydride (NaBH₄) or LiAlH₄.

-

Outcome : Reduction of the imidamide group to amines or amides, modifying bioactivity.

-

-

Enzymatic Inhibition

Friedlander Reaction

-

Key Steps :

-

Role of Catalysts : Ionic liquids (e.g., [Bmmim][Im]) stabilize intermediates through hydrogen bonding, enhancing reaction efficiency .

Oxidation Pathway

-

Selenium Dioxide : Selectively oxidizes methyl groups to ketones, enabling subsequent hydrolysis to carboximidamide.

Applications De Recherche Scientifique

Pharmacological Applications

1,8-Naphthyridine derivatives, including 1,8-naphthyridine-2-carboximidamide hydrochloride, have been associated with a wide range of biological activities:

- Anticancer Activity : Numerous studies have demonstrated the potential of 1,8-naphthyridine derivatives as anticancer agents. They exhibit mechanisms such as apoptosis induction, cell cycle arrest, and inhibition of topoisomerases . For instance, the compound has shown effectiveness against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

- Neurological Disorders : The compound has been investigated for its potential in treating neurological conditions such as Alzheimer's disease and multiple sclerosis. Its ability to cross the blood-brain barrier and interact with central nervous system targets makes it a promising candidate for cognitive enhancement and neuroprotection .

- Anti-inflammatory Properties : Research indicates that 1,8-naphthyridine-2-carboximidamide hydrochloride exhibits significant anti-inflammatory effects. It has been shown to suppress the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. This makes it a candidate for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of 1,8-naphthyridine derivatives on cervical (A431) and lung (A549) cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin. The mechanism involved DNA intercalation and inhibition of topoisomerase II activity .

Case Study 2: Neurological Applications

In a study focusing on Alzheimer's disease models, 1,8-naphthyridine derivatives were shown to inhibit acetylcholinesterase activity effectively. This suggests their potential role in enhancing cholinergic transmission, which is crucial for cognitive function in Alzheimer's patients .

Case Study 3: Anti-inflammatory Mechanisms

Research on the anti-inflammatory effects of 1,8-naphthyridine-2-carboximidamide hydrochloride revealed its ability to inhibit the TLR4/MyD88/NF-κB signaling pathway in LPS-treated BV2 cells. This underscores its potential as an anti-inflammatory agent in neuroinflammatory conditions .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Induces apoptosis; inhibits topoisomerases; effective against various cancers |

| Neurological | Potential cognitive enhancer; inhibits acetylcholinesterase |

| Anti-inflammatory | Suppresses pro-inflammatory cytokines; inhibits NF-κB signaling |

| Antimicrobial | Effective against bacteria and fungi |

Mécanisme D'action

The mechanism of action of 1,8-naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the production of pro-inflammatory mediators by suppressing the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway . This inhibition leads to reduced levels of nitric oxide, tumor necrosis factor-alpha, and interleukin-6, thereby attenuating inflammatory responses and cell migration .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

7-Methyl-1,8-Naphthyridine-2-carboximidamide Hydrochloride

- Structural Difference : A methyl group at position 7 on the naphthyridine core.

- Molecular Formula : C₁₀H₁₀N₄·HCl (vs. C₉H₈N₄·HCl for the parent compound).

- Molecular Weight : 222.67 g/mol .

- However, steric effects could reduce binding affinity to certain targets.

1,8-Naphthyridine-2-Carboxamide Derivatives (e.g., HSR2101-HSR2113)

- Structural Difference : Carboxamide (-CONH₂) instead of carboximidamide (-C(=NH)NH₂).

- Synthesis : Prepared via amidation of 1,8-naphthyridine-2-carboxylic acid with anilines using CDI/DCM .

- Pharmacological Activity : Demonstrated anti-inflammatory effects in vitro (e.g., inhibition of NF-κB and TNF-α) .

- Key Contrast : The amidine group in the parent compound may confer stronger basicity and interaction with anionic targets (e.g., DNA or enzyme active sites) compared to carboxamides.

Berberine Hydrochloride (Alkaloid Comparison)

- Structural Difference: A benzodioxoloquinoline core vs. a naphthyridine core.

- Functional Comparison : Both are hydrochloride salts, but berberine’s planar structure facilitates intercalation with DNA, while the naphthyridine scaffold may favor protein binding .

Data Table: Structural and Functional Comparison

Research Findings and Key Insights

- Synthetic Accessibility : Carboximidamide derivatives require specialized conditions for amidine formation, whereas carboxamides are synthesized via standard amidation .

- Bioactivity Trends : Carboxamide derivatives (e.g., HSR2101) show promise in modulating inflammatory pathways, suggesting that the parent carboximidamide could exhibit enhanced efficacy due to its stronger basicity .

- Structural Optimization : Methyl substitution (as in the 7-methyl analog) is a common strategy to balance solubility and target engagement, though its impact on the parent compound remains unexplored .

Notes and Limitations

- Data Gaps : Direct pharmacological studies on 1,8-naphthyridine-2-carboximidamide hydrochloride are sparse; insights are extrapolated from structural analogs.

- in vivo models) across studies.

Activité Biologique

1,8-Naphthyridine-2-carboximidamide hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, synthesis methods, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

1,8-Naphthyridine-2-carboximidamide hydrochloride is characterized by its bicyclic structure, which consists of fused pyridine rings. The molecular formula is CHClNO, with a molecular weight of approximately 208.65 g/mol. The presence of the carboximidamide functional group enhances its solubility and biological activity in various environments.

Antimicrobial Properties

Research indicates that 1,8-naphthyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Activity

Several studies have highlighted the anticancer potential of 1,8-naphthyridine-2-carboximidamide hydrochloride. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Effects

Recent findings suggest that this compound possesses anti-inflammatory properties. It has been shown to suppress the release of pro-inflammatory cytokines and reduce oxidative stress in cellular models treated with lipopolysaccharides (LPS) . This makes it a candidate for further exploration in treating inflammatory diseases.

The biological activity of 1,8-naphthyridine-2-carboximidamide hydrochloride can be attributed to its ability to interact with specific molecular targets. For example:

- Inhibition of Enzymes: The compound acts as a substrate-competitive inhibitor for certain enzymes involved in metabolic pathways related to cancer and inflammation .

- Receptor Modulation: It has been shown to bind to receptors associated with inflammatory responses, thereby modulating their activity .

Synthesis Methods

Various synthetic routes have been developed for producing 1,8-naphthyridine-2-carboximidamide hydrochloride. Common methods include:

- Condensation Reactions: Utilizing starting materials such as naphthyridine derivatives and carboxylic acids under acidic conditions.

- Reduction Reactions: Employing reducing agents to modify existing functional groups within the naphthyridine structure.

These methods not only enhance yield but also allow for the introduction of different substituents that can further optimize biological activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1,8-naphthyridine-2-carboximidamide hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Methylpicolinimidamide hydrochloride | 1179360-90-7 | 0.74 |

| 5-Phenylpicolinimidamide hydrochloride | 1179362-50-5 | 0.74 |

| Picolinimidamide hydrochloride | 51285-26-8 | 0.74 |

| 3-Methylpicolinimidamide hydrochloride | 125903-77-7 | 0.70 |

This table illustrates that while these compounds share structural similarities, the unique naphthyridine framework in our compound contributes to its distinctive biological profile.

Case Studies and Research Findings

Numerous studies have documented the effects of 1,8-naphthyridine-2-carboximidamide hydrochloride in various experimental settings:

- In vitro Studies: Demonstrated significant cytotoxic effects against several cancer cell lines.

- In vivo Models: Showed promising results in reducing tumor growth in mouse models when administered at specific dosages .

These findings underscore the potential therapeutic applications of this compound across multiple disease states.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,8-naphthyridine-2-carboximidamide hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, intermediates like 1,8-naphthyridine-3-carboxylic acid derivatives can be modified using reagents such as amines or thiols under controlled temperatures (e.g., reflux in ethanol or dichloromethane). Monitoring via TLC with solvent systems like chloroform/methanol (4:1) ensures reaction progress . Key factors include stoichiometric ratios of nucleophiles and reaction time, as over-substitution may lead to byproducts.

Q. How is the purity of 1,8-naphthyridine-2-carboximidamide hydrochloride validated in experimental workflows?

- Methodological Answer : Purity is assessed using melting point analysis (e.g., dec. 265–275°C, as seen in structurally related naphthyridine hydrochlorides ), IR spectroscopy for functional group confirmation, and HPLC with UV detection. Cross-validation via elemental analysis (C, H, N) ensures compositional accuracy .

Q. What solvent systems are optimal for dissolving 1,8-naphthyridine-2-carboximidamide hydrochloride in biological assays?

- Methodological Answer : Solubility depends on pH and solvent polarity. Dimethyl sulfoxide (DMSO) or aqueous buffers (pH 4–6) are commonly used. Pre-saturation studies with incremental solvent additions and sonication (30–60 min) improve dissolution efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for 1,8-naphthyridine derivatives across studies?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., enzyme concentration, incubation time). Standardizing protocols (e.g., fixed ATP levels for kinase assays) and using internal controls (e.g., reference inhibitors) improves reproducibility. Meta-analysis of structure-activity relationship (SAR) data, as in Bouzard et al. (1992), helps identify critical substituents influencing activity .

Q. What in silico strategies predict the drug-likeness and ADMET properties of 1,8-naphthyridine-2-carboximidamide hydrochloride?

- Methodological Answer : Tools like SwissADME or PreADMET calculate logP (lipophilicity), topological polar surface area (TPSA), and bioavailability scores. Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like alkaline phosphatase or carbonic anhydrase, as seen in dual-inhibitor studies . PASS software predicts biological activity spectra, prioritizing synthesis targets .

Q. How do substitution patterns on the 1,8-naphthyridine core affect enzymatic inhibition potency?

- Methodological Answer : Electron-withdrawing groups (e.g., halogens) at position 6 enhance binding to enzyme active sites, as shown in fluoronaphthyridine derivatives . Comparative SAR studies using isosteric replacements (e.g., -NH2 vs. -OCH3) and kinetic assays (IC50/Ki measurements) quantify steric/electronic effects .

Q. What experimental designs mitigate degradation of 1,8-naphthyridine-2-carboximidamide hydrochloride during long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways. Lyophilization or storage in amber vials at -20°C in anhydrous DMSO minimizes hydrolysis. LC-MS monitors degradants, with formulation adjustments (e.g., antioxidants like BHT) if needed .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectral data (e.g., NMR, IR) for 1,8-naphthyridine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.